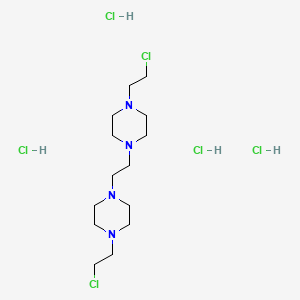
1,2-Bis(4-(2-chloroethyl)-1-piperazinyl)ethane tetrahydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(4-(2-chloroethyl)-1-piperazinyl)ethane tetrahydrochloride is a chemical compound known for its applications in various scientific fields. It is characterized by the presence of piperazine rings and chloroethyl groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-(2-chloroethyl)-1-piperazinyl)ethane tetrahydrochloride typically involves the reaction of piperazine with 2-chloroethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(4-(2-chloroethyl)-1-piperazinyl)ethane tetrahydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine rings.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are typical oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield secondary or tertiary amines, while oxidation reactions can produce N-oxides.
Aplicaciones Científicas De Investigación
1,2-Bis(4-(2-chloroethyl)-1-piperazinyl)ethane tetrahydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(4-(2-chloroethyl)-1-piperazinyl)ethane tetrahydrochloride involves its interaction with cellular components. The chloroethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the disruption of cellular processes. The piperazine rings may also interact with specific receptors or enzymes, modulating their activity and contributing to the compound’s overall effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Bis(2-chloroethoxy)ethane
- Bis(2-chloroethyl) ether
- 1,2-Bis(2-chloroethyl)ethane
Uniqueness
1,2-Bis(4-(2-chloroethyl)-1-piperazinyl)ethane tetrahydrochloride is unique due to the presence of piperazine rings, which impart distinct chemical and biological properties. Unlike other similar compounds, it has a higher potential for forming stable complexes with biological molecules, making it a valuable compound for research and therapeutic applications.
Propiedades
Número CAS |
60013-26-5 |
|---|---|
Fórmula molecular |
C14H32Cl6N4 |
Peso molecular |
469.1 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-4-[2-[4-(2-chloroethyl)piperazin-1-yl]ethyl]piperazine;tetrahydrochloride |
InChI |
InChI=1S/C14H28Cl2N4.4ClH/c15-1-3-17-5-9-19(10-6-17)13-14-20-11-7-18(4-2-16)8-12-20;;;;/h1-14H2;4*1H |
Clave InChI |
BFXUEEWMFGNOOJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCN2CCN(CC2)CCCl)CCCl.Cl.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


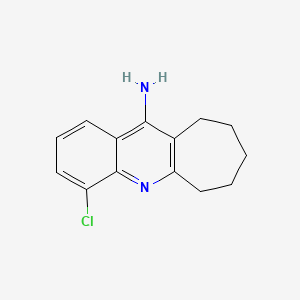
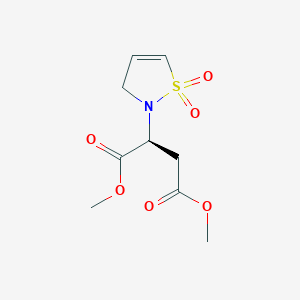
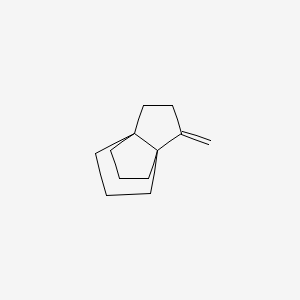
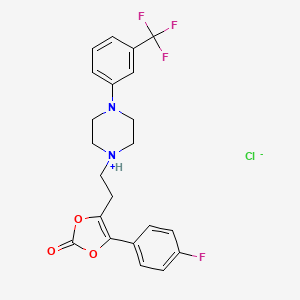
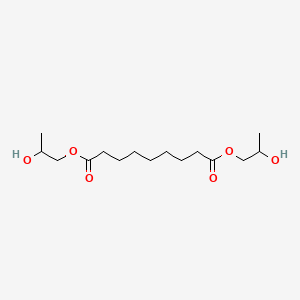
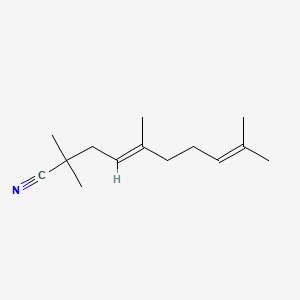
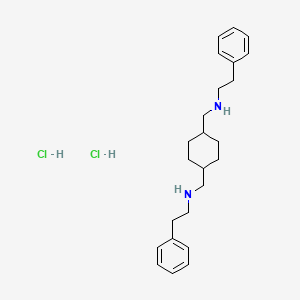
![[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid)](/img/structure/B13756665.png)

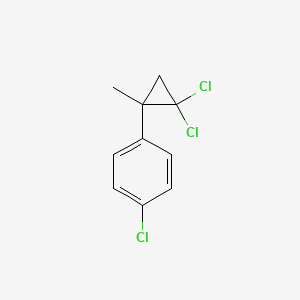

![[2-(Tridecyloxy)ethoxy]acetic acid](/img/structure/B13756688.png)
![[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid)](/img/structure/B13756698.png)

